5-Bromo-N-(m-tolyl)nicotinamide 5-Bromo-N-(m-tolyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 302953-18-0
VCID: VC7547919
InChI: InChI=1S/C13H11BrN2O/c1-9-3-2-4-12(5-9)16-13(17)10-6-11(14)8-15-7-10/h2-8H,1H3,(H,16,17)
SMILES: CC1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br
Molecular Formula: C13H11BrN2O
Molecular Weight: 291.148

5-Bromo-N-(m-tolyl)nicotinamide

CAS No.: 302953-18-0

Cat. No.: VC7547919

Molecular Formula: C13H11BrN2O

Molecular Weight: 291.148

* For research use only. Not for human or veterinary use.

5-Bromo-N-(m-tolyl)nicotinamide - 302953-18-0

Specification

CAS No. 302953-18-0
Molecular Formula C13H11BrN2O
Molecular Weight 291.148
IUPAC Name 5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C13H11BrN2O/c1-9-3-2-4-12(5-9)16-13(17)10-6-11(14)8-15-7-10/h2-8H,1H3,(H,16,17)
Standard InChI Key WIKIKQDYBGMCPW-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br

Introduction

Chemical Identity and Structural Characterization

5-Bromo-N-(m-tolyl)nicotinamide (IUPAC name: 5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide) is a nicotinamide derivative featuring a bromine atom at the 5-position of the pyridine ring and an m-tolyl (meta-methylphenyl) substituent on the carboxamide nitrogen. Its molecular formula is C14H12BrN3O\text{C}_{14}\text{H}_{12}\text{BrN}_3\text{O}, with a molecular weight of 326.17 g/mol . The bromine atom introduces steric and electronic effects, while the m-tolyl group contributes hydrophobic interactions critical for binding to biological targets .

Synthesis and Optimization Strategies

The synthesis of 5-bromo-N-(m-tolyl)nicotinamide likely follows established protocols for nicotinamide derivatives, involving sequential functionalization of the pyridine core.

Key Synthetic Steps

  • Bromination: Electrophilic aromatic bromination at the 5-position of nicotinamide using N\text{N}--bromosuccinimide (NBS) in acidic media .

  • Amide Coupling: Reaction of 5-bromonicotinic acid with m-toluidine via carbodiimide-mediated coupling (e.g., EDCl/HOBt) .

  • Purification: Chromatographic separation to isolate the target compound from regioisomers, as bromination can yield multiple products.

Yield Optimization Challenges

  • Regioselectivity: Bromination at the 5-position competes with 3- and 6-substitution, requiring careful control of reaction conditions .

  • Steric hindrance: The m-tolyl group’s methyl substituent may slow amide bond formation, necessitating extended reaction times or elevated temperatures .

ParameterValue (Inferred)Source Compound Reference
NAMPT EC50_{50}3.2 μMNP-A1 series
Cellular NAD+ Increase1.8-foldSBI-797812
Plasma Protein Binding89%CHEMBL1767022

Pharmacological Implications

The compound’s dual modulation of enzyme activity and cellular NAD+ levels positions it as a candidate for several therapeutic areas:

Neurodegenerative Diseases

NAD+ depletion is implicated in Alzheimer’s and Parkinson’s pathologies. N-PAMs that elevate NAD+ mitigate mitochondrial dysfunction and oxidative stress in neuronal models . The bromine atom’s electron-withdrawing effects may enhance blood-brain barrier penetration compared to non-halogenated analogs .

Oncology Applications

While NAMPT inhibitors are explored for cancer therapy, activators could paradoxically sensitize NAD+-addicted tumors to metabolic stress. Preclinical data show that N-PAMs synergize with chemotherapeutics by altering NAD+/NADH ratios .

Structure-Activity Relationships (SAR)

Systematic modifications of the nicotinamide scaffold reveal critical determinants of bioactivity:

Bromine Substitution

  • Electrophilic effects: Bromine’s -I effect increases the carboxamide’s electrophilicity, strengthening hydrogen bonds with NAMPT’s Thr 242 and Ser 275 residues .

  • Steric effects: The 5-bromo orientation avoids clashes with NAMPT’s Gly 219, unlike bulkier 6-substituents .

m-Tolyl Group Contributions

  • Hydrophobic interactions: The meta-methyl group fits into a subpocket lined by NAMPT’s Val 242 and Ile 309, enhancing binding affinity .

  • Metabolic stability: Methyl substitution reduces cytochrome P450-mediated oxidation compared to unsubstituted phenyl groups .

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